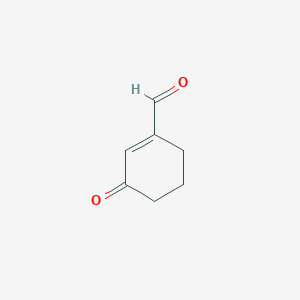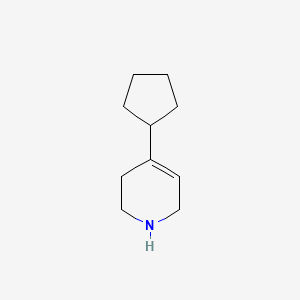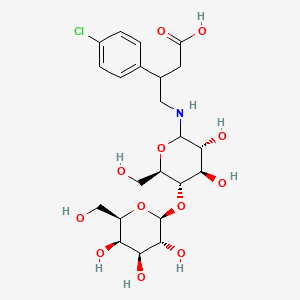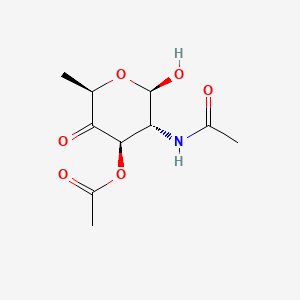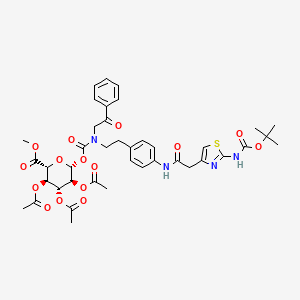
N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate: is a complex organic compound used as an intermediate in the synthesis of other chemical entities. It is particularly notable for its role in the synthesis of 2-Oxo-mirabegron N-Carbamoylglucuronide, a metabolite of Mirabegron, which is a potent bladder relaxant and a reagent for diabetes remedy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate involves multiple steps, starting from the basic building blocks. The process typically includes:
Protection of Functional Groups: The Boc (tert-butoxycarbonyl) group is introduced to protect the amine group.
Formation of the Oxo Group: The oxo group is introduced through oxidation reactions.
Glycosylation: The glucopyranuronic acid methyl ester is attached through glycosylation reactions.
Acetylation: The final step involves the acetylation of the hydroxyl groups on the glucopyranuronic acid.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing chromatography and crystallization techniques to purify the final product.
化学反应分析
Types of Reactions
N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate undergoes various chemical reactions, including:
Oxidation: Introduction of oxo groups.
Reduction: Conversion of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Glycosylation: Attachment of sugar moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Protecting Groups: Such as Boc anhydride for amine protection.
Glycosyl Donors: Such as glucopyranuronic acid derivatives.
Major Products Formed
The major products formed from these reactions include various protected and unprotected intermediates, leading to the final product, this compound.
科学研究应用
N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in bladder relaxation and diabetes treatment.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate involves its conversion to active metabolites, such as 2-Oxo-mirabegron N-Carbamoylglucuronide. These metabolites interact with specific molecular targets and pathways, leading to therapeutic effects such as bladder relaxation and glucose regulation.
相似化合物的比较
Similar Compounds
N-Boc-2-hydroxy-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate: Similar in structure but with a hydroxyl group instead of an oxo group.
2-Oxo-mirabegron N-Carbamoylglucuronide: A direct metabolite with similar therapeutic effects.
Uniqueness
N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate is unique due to its specific combination of functional groups, which allows it to serve as a versatile intermediate in the synthesis of various therapeutic agents.
属性
分子式 |
C40H46N4O15S |
|---|---|
分子量 |
854.9 g/mol |
IUPAC 名称 |
methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-[2-[4-[[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetyl]amino]phenyl]ethyl-phenacylcarbamoyl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C40H46N4O15S/c1-22(45)54-31-32(55-23(2)46)34(56-24(3)47)36(57-33(31)35(50)53-7)58-39(52)44(20-29(48)26-11-9-8-10-12-26)18-17-25-13-15-27(16-14-25)41-30(49)19-28-21-60-37(42-28)43-38(51)59-40(4,5)6/h8-16,21,31-34,36H,17-20H2,1-7H3,(H,41,49)(H,42,43,51)/t31-,32-,33-,34+,36-/m1/s1 |
InChI 键 |
NDHPGWOHIUDAAK-YGYPXORBSA-N |
手性 SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC(=O)N(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)OC(C)(C)C)CC(=O)C4=CC=CC=C4)C(=O)OC)OC(=O)C |
规范 SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)N(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)OC(C)(C)C)CC(=O)C4=CC=CC=C4)C(=O)OC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



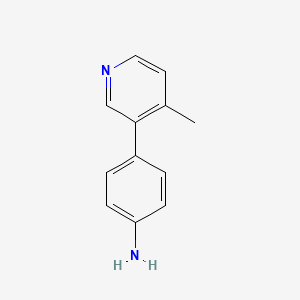

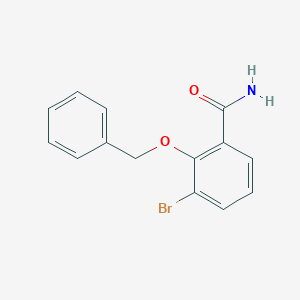

![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)
